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Compound Name: 5-Methyl-3(2H)-pyridazinone

Cat. No.: B1296387

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3(2H)-pyridazinone is a privileged heterocyclic building block that has garnered
significant attention in medicinal chemistry. Its unique structural features and synthetic
tractability make it an ideal starting point for the development of a diverse array of biologically
active compounds. This technical guide provides a comprehensive overview of the synthesis,
key reactions, and therapeutic applications of 5-methyl-3(2H)-pyridazinone derivatives, with a
focus on their roles as inhibitors of critical signaling pathways implicated in cardiovascular
diseases and cancer. Detailed experimental protocols, quantitative biological data, and visual
representations of signaling pathways and experimental workflows are presented to facilitate
further research and drug development efforts in this promising area.

Introduction

The pyridazinone moiety is a six-membered diazine ring system containing two adjacent
nitrogen atoms and a carbonyl group. This scaffold is present in numerous compounds with a
wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory,
analgesic, and anticancer effects. The introduction of a methyl group at the 5-position, yielding
5-Methyl-3(2H)-pyridazinone, provides a key lipophilic interaction point and a handle for
further synthetic modification, enhancing the drug-like properties of the resulting derivatives.
This guide will explore the utility of this specific building block in the design and synthesis of
potent and selective modulators of key biological targets.
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Synthesis of the 5-Methyl-3(2H)-pyridazinone Core

The most common and efficient method for the synthesis of the 4,5-dihydro-3(2H)-pyridazinone
core involves the condensation of a y-keto acid with a hydrazine derivative.[1] For the synthesis
of 5-Methyl-3(2H)-pyridazinone, the readily available 4-oxopentanoic acid (levulinic acid) is
the typical starting material.

General Experimental Protocol: Synthesis of 6-methyl-
4,5-dihydropyridazin-3(2H)-one

This protocol is based on the general method of reacting a y-keto acid with hydrazine.[2]

Materials:

4-oxopentanoic acid (levulinic acid)

Hydrazine hydrate (or a substituted hydrazine, e.g., phenylhydrazine)

Ethanol

Glacial acetic acid (optional, as catalyst)

Procedure:

A solution of 4-oxopentanoic acid (1 equivalent) in ethanol is prepared in a round-bottom
flask equipped with a reflux condenser.

e Hydrazine hydrate (1.1 equivalents) is added to the solution.

e The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

e Upon completion, the reaction mixture is cooled to room temperature, and the solvent is
removed under reduced pressure.

e The resulting crude product is purified by recrystallization from a suitable solvent (e.qg.,
ethanol/water mixture) to yield the 6-methyl-4,5-dihydropyridazin-3(2H)-one product.
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Note: For the synthesis of the aromatic 5-Methyl-3(2H)-pyridazinone, a subsequent
dehydrogenation step is required.

Experimental Protocol: Dehydrogenation to 5-Methyl-
3(2H)-pyridazinone

This protocol describes the aromatization of the dihydropyridazinone ring.[3]
Materials:

e 6-methyl-4,5-dihydropyridazin-3(2H)-one

e Bromine

e Glacial acetic acid

Procedure:

6-methyl-4,5-dihydropyridazin-3(2H)-one (1 equivalent) is dissolved in glacial acetic acid at
60-70°C.

e A solution of bromine (1.1 equivalents) in glacial acetic acid is added dropwise to the heated
solution.

e The reaction mixture is then refluxed for 3 hours.
 After cooling, the mixture is poured into ice water and neutralized with ammonium hydroxide.

e The precipitate is collected by filtration, washed with cold water, and recrystallized from an
ethanol-water mixture to yield pure 5-Methyl-3(2H)-pyridazinone.

5-Methyl-3(2H)-pyridazinone as a Synthetic Building
Block

The 5-Methyl-3(2H)-pyridazinone core serves as a versatile platform for the synthesis of a
wide range of derivatives. Key reactions include N-alkylation/acylation at the 2-position and
various transformations at other positions of the ring.
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N-Alkylation to Introduce Side Chains

The nitrogen at the 2-position is readily alkylated to introduce various side chains, which is a
common strategy to modulate the biological activity of the resulting compounds.

This protocol is adapted from the synthesis of related pyridazinone derivatives.[4]

Materials:

5-Methyl-3(2H)-pyridazinone

Ethyl bromoacetate

Potassium carbonate (K2COs3)

Acetone

Procedure:

A mixture of 5-Methyl-3(2H)-pyridazinone (1 equivalent), ethyl bromoacetate (1.2
equivalents), and potassium carbonate (1.5 equivalents) in acetone is prepared.

e The mixture is refluxed overnight.
» After cooling, the inorganic salts are removed by filtration.

e The solvent is evaporated under reduced pressure, and the residue is purified by
recrystallization or column chromatography to yield the desired ester.

Further Derivatization to Bioactive Molecules

The introduced ester can be further converted to an acetohydrazide, which is a key
intermediate for the synthesis of various bioactive compounds, such as MAO-B inhibitors.[4]

Materials:
o Ethyl 2-(5-methyl-3-oxo-pyridazin-2(3H)-yl)acetate

e Hydrazine hydrate (99%)
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e Methanol
Procedure:

e To a solution of ethyl 2-(5-methyl-3-oxo-pyridazin-2(3H)-yl)acetate (1 equivalent) in
methanol, hydrazine hydrate (3 equivalents) is added.

e The mixture is stirred at room temperature for 3 hours.

e The resulting precipitate is collected by filtration, washed with water, dried, and recrystallized
from ethanol to yield the acetohydrazide derivative.[4]

Therapeutic Applications and Biological Activity

Derivatives of 5-Methyl-3(2H)-pyridazinone have shown significant promise in several
therapeutic areas, most notably as cardiovascular agents and anticancer drugs.

Cardiovascular Applications: Phosphodiesterase lll
(PDE3) Inhibition

Certain 5-methyl-pyridazinone derivatives have been identified as potent and selective
inhibitors of phosphodiesterase Il (PDE3), an enzyme that plays a crucial role in regulating
cardiac contractility and vascular tone.[1][5] Inhibition of PDE3 leads to an increase in
intracellular cyclic adenosine monophosphate (CAMP), resulting in positive inotropic (increased
heart muscle contraction) and vasodilatory effects.[6][7][8] This mechanism is beneficial in the
treatment of congestive heart failure.[8]

One notable example is Pimobendan, a 5-methyl-pyridazinone derivative used in veterinary
medicine to manage heart failure.[6] A 5-methyl derivative of Imazodan was found to be a
specific PDES3 inhibitor with an 1C50 of 0.6 uM.[5]

Quantitative Data: PDE3 and PDE4 Inhibition
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PDES3 Inhibition by 5-Methyl-Pyridazinone Derivatives.

Anticancer Applications: VEGFR-2 Inhibition

The vascular endothelial growth factor (VEGF) signaling pathway is a critical regulator of
angiogenesis, the formation of new blood vessels, which is essential for tumor growth and
metastasis.[11][12][13] The VEGF receptor 2 (VEGFR-2) is a key tyrosine kinase in this
pathway.[11][12][13][14] Several pyridazinone derivatives have been developed as inhibitors of
VEGFR-2, thereby blocking angiogenesis and suppressing tumor growth.[15]

A study on piperazinyl-methyl-3(2H)pyridazinone based derivatives, which can be synthesized
from a 5-methyl-pyridazinone core, demonstrated significant cytotoxic effects against various
cancer cell lines.[15] Molecular docking studies confirmed the interaction of these compounds
with the VEGFR-2 active site.[15]

Quantitative Data: Anticancer Activity of Pyridazinone Derivatives

Compound Cell Line IC50 (uM) Reference

3a (piperazinyl-
methyl-

o A549 (Lung Cancer) 36.79 [15]
3(2H)pyridazinone

derivative)

3a (piperazinyl-
methyl-

o DLD-1 (Colon Cancer) 34.84 [15]
3(2H)pyridazinone

derivative)

3a (piperazinyl-
methyl- .

o HepG2 (Liver Cancer) 85.82 [15]
3(2H)pyridazinone

derivative)
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VEGFR-2 Inhibition by Pyridazinone Derivatives.

Experimental Workflow for Drug Discovery

The development of novel drugs based on the 5-Methyl-3(2H)-pyridazinone scaffold typically

follows a structured workflow, from initial synthesis to biological evaluation.
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Drug Discovery Workflow for Pyridazinone Derivatives.
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Conclusion

5-Methyl-3(2H)-pyridazinone is a highly valuable and versatile heterocyclic building block in
modern drug discovery. Its straightforward synthesis and the ease with which it can be
derivatized have led to the development of potent inhibitors of key therapeutic targets such as
PDE3 and VEGFR-2. The data and protocols presented in this guide underscore the significant
potential of this scaffold for the creation of novel therapeutics for cardiovascular diseases and
cancer. Further exploration of the chemical space around the 5-Methyl-3(2H)-pyridazinone
core is warranted to unlock its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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